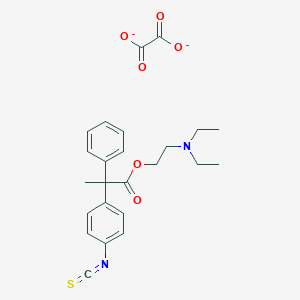
Aprophit
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aprophit, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O6S-2 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Aprophit has been studied extensively for its potential as an irreversible antagonist at muscarinic receptors. Its synthesis and evaluation have shown that it can effectively displace [^3H]-N-methylscopolamine binding from rat cerebral cortex, demonstrating a binding affinity with a Ki value of 3.1×10−7M . This characteristic makes this compound a valuable tool in pharmacological research, particularly for:
- Characterization of Muscarinic Receptors : this compound’s ability to irreversibly bind to muscarinic receptors allows researchers to isolate and purify these proteins for further study. This is crucial for understanding receptor function and developing new therapeutic agents .
- Investigating Neurotransmitter Release : The compound has been shown to inhibit acetylcholine-stimulated catecholamine release from isolated guinea pig adrenal glands in a concentration-dependent manner, indicating its role in modulating neurotransmitter systems .
Case Study 1: Receptor Binding Studies
A study published in Biochemical and Biophysical Research Communications highlighted the use of this compound in affinity chromatography to purify muscarinic receptors from porcine brain tissues. The research demonstrated that this compound effectively adsorbed a significant percentage of the receptors while minimizing non-specific protein adsorption, showcasing its utility in receptor studies .
Case Study 2: Drug Development
Another investigation focused on the development of selective irreversible ligands using this compound as a model compound. This research aimed to create more targeted therapies for conditions influenced by muscarinic receptor activity, such as Alzheimer's disease and other neurodegenerative disorders. The findings indicated that compounds like this compound could lead to advancements in drug design by providing insights into receptor behavior under various physiological conditions .
Comparative Analysis of Ligands
The following table summarizes the key properties of this compound compared to other known muscarinic antagonists:
| Compound | Binding Affinity (Ki) | Reversible/Irreversible | Applications |
|---|---|---|---|
| This compound | 3.1×10−7M | Irreversible | Receptor characterization, neurotransmitter modulation |
| Atropine | 0.5×10−9M | Reversible | General muscarinic antagonist |
| Scopolamine | 0.8×10−9M | Reversible | Motion sickness treatment |
化学反应分析
Key Reaction:
This compound R NCS +Receptor Nu→R NH CS Nu Receptor Irreversible Adduct
Nu = Nucleophilic residue (e.g., -SH or -NH2)
Receptor Binding and Irreversible Inhibition
This compound exhibits high-affinity, irreversible antagonism at muscarinic receptors:
-
Mechanism : The isothiocyanate group facilitates covalent bonding to muscarinic receptors, preventing acetylcholine from activating downstream signaling .
-
Specificity : No nonspecific acylation observed in adrenal gland preparations, confirming selective receptor targeting .
Pharmacodynamic Evidence
In guinea pig adrenal glands, this compound:
-
Concentration-dependently inhibits acetylcholine-induced catecholamine release (Table 1).
-
Irreversibly blocks receptor function , as prolonged perfusion with Locke’s solution fails to restore activity .
Table 1: Functional Inhibition by this compound
| [this compound] (M) | Catecholamine Release (% of Control) |
|---|---|
| 1×10−7 | 85% |
| 5×10−7 | 45% |
| 1×10−6 | 15% |
Kinetic Analysis
This compound’s binding follows pseudo-first-order kinetics due to its irreversible mechanism:
kobs=k2⋅[This compound]
属性
CAS 编号 |
130746-91-7 |
|---|---|
分子式 |
C24H26N2O6S-2 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalate |
InChI |
InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
InChI 键 |
AGMGQDOWYGYXDR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |
规范 SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |
同义词 |
aprophit |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















